Eisen(III)-oxid

Übersicht

Beschreibung

Ferric Oxide Red, also known as ferric oxide, is an inorganic compound with the chemical formula Fe₂O₃. It is one of the three main oxides of iron, the other two being iron(II) oxide (FeO) and iron(II,III) oxide (Fe₃O₄). Ferric Oxide Red occurs naturally as the mineral hematite and is the primary source of iron for the steel industry. It is commonly recognized by its reddish-brown color and is often referred to as rust, although rust is a more complex mixture of iron oxides and hydroxides .

Wissenschaftliche Forschungsanwendungen

Nanotechnologie

Eisen(III)-oxid tritt in mindestens vier verschiedenen Polymorphen auf: α-Fe2O3, β-Fe2O3, γ-Fe2O3 und ε-Fe2O3 . Jede dieser Strukturen weist unterschiedliche physikalische Eigenschaften und daher vielfältige Anwendungen auf. Die verschiedenen kristallinen Formen von Eisenoxid haben im Bereich der Nanotechnologie fruchtbaren Boden gefunden .

Umweltbehebung

This compound wurde in der Umweltbehebung eingesetzt . Seine Eigenschaften machen es für Anwendungen wie die Abwasserbehandlung geeignet .

Katalyse

This compound hat großes Potenzial für Anwendungen als katalytische Materialien gezeigt . Seine einzigartigen Eigenschaften machen es zu einem guten Kandidaten für verschiedene katalytische Prozesse.

Energiegewinnung und -speichergeräte

This compound wurde wegen seiner einstellbaren optischen, elektronischen und magnetischen Eigenschaften untersucht, was es für Energiegewinnungs- und Energiespeichergeräte geeignet macht .

Biosensorik und Theranostik

Eisenoxid-Nanopartikel, einschließlich this compound, wurden in der Biosensorik und Theranostik eingesetzt . Diese Anwendungen nutzen die einzigartigen Eigenschaften von Eisenoxid-Nanopartikeln, wie z. B. ihre magnetischen Eigenschaften und ihre Wechselwirkung mit biologischen Systemen.

Wirkmechanismus

Target of Action

Iron(III) oxide, also known as ferric oxide, is a compound that appears in at least four different polymorphs: α-Fe2O3, β-Fe2O3, γ-Fe2O3, and ε-Fe2O3 . The primary targets of iron(III) oxide are the iron transport and storage proteins in the body, such as transferrin and ferritin . These proteins play a crucial role in maintaining iron homeostasis in the body.

Mode of Action

Iron(III) oxide interacts with its targets primarily through redox reactions. In the presence of water and oxygen, iron(III) oxide can undergo a reaction to form rust . This process involves the release of electrons, which can flow to another part of the metal . In the human body, iron(III) oxide can be dissociated into iron and sucrose, and the iron is transported as a complex with transferrin to target cells including erythroid precursor cells .

Biochemical Pathways

Iron(III) oxide affects several biochemical pathways. For instance, it plays a role in the process of erythropoiesis, i.e., the formation of new erythrocytes, which takes 3–4 weeks . It is also involved in the biogeochemical iron cycle, where it participates in microbial ammonium oxidation and methane oxidation coupled to Fe(III) reduction .

Pharmacokinetics

The pharmacokinetics of iron(III) oxide is complex due to the ubiquity of endogenous iron and the compartmentalized sites of action. Following intravenous administration, iron(III) oxide is dissociated into iron and sucrose, and the iron is transported as a complex with transferrin to target cells . The intravenously administered iron(III) oxide injection would result rapidly in high serum iron levels .

Result of Action

The cellular and molecular effects of iron(III) oxide’s action include decreases in viability, plasmatic membrane disruption, oxidative damage, mitochondrial alterations, cell cycle impairments, cytoskeleton disruption, cell death, and alterations in cell motility, and in cell integrity .

Action Environment

Environmental factors significantly influence the action of iron(III) oxide. For instance, soil pH, as well as its Fe(III) and NH4+ concentration, are important factors controlling the distribution of Acidimicrobiaceae, which have been linked to the Feammox reaction . Moreover, neutral pH conditions promote the precipitation of poorly ordered Fe minerals (ferrihydrite), whereas reducing and acid conditions promote the mobilization of Fe minerals .

Biochemische Analyse

Biochemical Properties

Iron(III) oxide nanoparticles have both magnetic behavior and semiconductor property, which lead to multifunctional biomedical applications . The change of properties of iron(III) oxide nanoparticles such as particle size, morphology, surface, agglomeration, and electronic properties has a specific impact in biomedical application .

Cellular Effects

Iron(III) oxide nanoparticles interact with cells causing several morphological, physiological, and biochemical changes . The size and concentration of nanoparticles are key factors affecting plant growth and development .

Molecular Mechanism

Iron(III) oxide nanoparticles exert their effects at the molecular level through their interactions with various biomolecules. The size and concentration of the nanoparticles influence their binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Iron(III) oxide nanoparticles on cellular function can change over time in laboratory settings. This includes any information on the product’s stability, degradation, and any long-term effects observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Iron(III) oxide nanoparticles can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Iron(III) oxide is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Iron(III) oxide nanoparticles are transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Iron(III) oxide nanoparticles and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ferric Oxide Red can be synthesized through various methods:

Thermal Decomposition: Heating iron(III) hydroxide (Fe(OH)₃) results in the formation of iron(III) oxide and water: [ 2Fe(OH)₃ \rightarrow Fe₂O₃ + 3H₂O ]

Direct Oxidation: Iron metal reacts with oxygen to form iron(III) oxide: [ 4Fe + 3O₂ \rightarrow

Biologische Aktivität

Ferric oxide red, chemically represented as , is a compound known for its applications in various fields, including pigments, catalysis, and biomedicine. This article focuses on the biological activity of ferric oxide red, particularly its antibacterial , antioxidant , and anti-inflammatory properties, supported by recent research findings.

Ferric oxide red is a stable compound that exists in various crystalline forms, including hematite. Its structure allows it to interact with biological systems effectively. The compound's properties are influenced by factors such as particle size and surface area, which can be manipulated during synthesis to enhance its biological activity.

Table 1: Basic Properties of Ferric Oxide Red

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 159.69 g/mol |

| Appearance | Red powder |

| Solubility | Insoluble in water |

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of ferric oxide red nanoparticles (Fe₂O₃-NPs). These nanoparticles have shown effectiveness against various pathogens, including antibiotic-resistant strains.

- Mechanism of Action : The antibacterial effect is primarily attributed to the generation of reactive oxygen species (ROS) when Fe₂O₃-NPs interact with bacterial cells. This leads to oxidative stress, damaging cellular components and inhibiting bacterial growth .

-

Case Study Findings :

- A study reported that Fe₂O₃-NPs exhibited significant antibacterial activity against Klebsiella pneumoniae, with a minimum inhibitory concentration (MIC) of 30 µg/mL .

- Another investigation demonstrated that these nanoparticles were effective against multi-drug resistant E. coli and S. aureus, showcasing their potential as alternative antimicrobial agents .

Antioxidant Activity

Ferric oxide red also possesses notable antioxidant properties . The antioxidant capacity is crucial for neutralizing free radicals and reducing oxidative stress in biological systems.

- Research Findings :

- The IC₅₀ value for antioxidant activity was found to be 22 µg/mL for Fe₂O₃-NPs, indicating strong potential in scavenging free radicals .

- Comparative studies showed that the antioxidant activity of Fe₂O₃-NPs outperformed standard antioxidants at various concentrations, suggesting their utility in therapeutic applications .

Anti-inflammatory Activity

The anti-inflammatory effects of ferric oxide red have been explored in several studies, highlighting its potential benefits in managing inflammatory conditions.

- Study Insights :

Table 2: Summary of Biological Activities of Ferric Oxide Red Nanoparticles

| Activity Type | IC₅₀ Value (µg/mL) | Effective Against |

|---|---|---|

| Antibacterial | 30 | Klebsiella pneumoniae, MDR E. coli, S. aureus |

| Antioxidant | 22 | Free radicals |

| Anti-inflammatory | 70 | Inflammatory markers |

Eigenschaften

IUPAC Name |

oxo(oxoferriooxy)iron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Fe.3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEIPFZHSYJVQDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

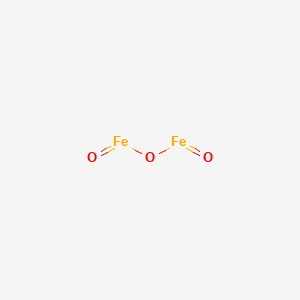

O=[Fe]O[Fe]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe2O3 | |

| Record name | FERRIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Iron(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iron(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, Brown to dark brown odorless powder; Insoluble in water; [Rockwood Pigments MSDS], REDDISH BROWN-TO-BLACK CRYSTALS OR POWDER. | |

| Record name | Umber | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Umber | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FERRIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in acids; insoluble in water, alcohol, ether, Solubility in water: none | |

| Record name | FERRIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FERRIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

5.25 g/cu cm, 5.24 g/cm³ | |

| Record name | FERRIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FERRIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0 mm Hg (approximate) | |

| Record name | FERRIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Although systemically applied nanoparticles are quickly taken up by phagocytic cells, mainly macrophages, the interactions between engineered nanoparticles and macrophages are still not well defined. ...Therefore ... the uptake of diagnostically used carboxydextran-coated superparamagnetic iron oxide nanoparticles of 60 nm (SPIO) and 20 nm (USPIO) by human macrophages /was analyzed/. By pharmacological and in vitro knockdown approaches, the principal uptake mechanism for both particles was identified as clathrin-mediated, scavenger receptor A-dependent endocytosis... /Iron oxide nanoparticles/, ... /It has been/ suggested that ferric oxide serves as a carcinogenic cofactor either by retarding the clearance of inhaled carcinogens or by inducing cytopathological changes which make the cells of the respiratory tract more prone to develop cancer when exposed to carcinogenic substances. | |

| Record name | FERRIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Reddish-brown hexagonal crystals, Reddish or blueish-black powder, Steel gray to red hexagonal, Red-brown solid. /Iron oxide dust and fume, as Fe/, A fine, red powder of ferric oxide. /Rouge/ | |

CAS No. |

12134-66-6, 1309-37-1, 12713-03-0 | |

| Record name | Maghemite (Fe2O3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012134666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11576 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Umber | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Umber | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Maghemite (Fe2O3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FERRIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1539 °C, 1565 °C | |

| Record name | FERRIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FERRIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.